molecular formula C8H10O B14488582 4-Ethylidene-2-methylcyclopent-2-en-1-one CAS No. 64568-36-1

4-Ethylidene-2-methylcyclopent-2-en-1-one

Cat. No.: B14488582
CAS No.: 64568-36-1
M. Wt: 122.16 g/mol
InChI Key: IGQSBDXCXDMOPH-UHFFFAOYSA-N
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Description

4-Ethylidene-2-methylcyclopent-2-en-1-one is an organic compound with the molecular formula C8H10O It is a cyclic ketone with a five-membered ring structure, featuring an ethylidene group and a methyl group attached to the ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylidene-2-methylcyclopent-2-en-1-one can be achieved through several methods. One common approach involves the aldol condensation of 2-methylcyclopentanone with acetaldehyde under basic conditions. The reaction typically requires a strong base such as sodium hydroxide or potassium hydroxide and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure high purity and minimize the formation of by-products. The use of catalysts and advanced separation techniques can further enhance the production process .

Chemical Reactions Analysis

Types of Reactions

4-Ethylidene-2-methylcyclopent-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethylidene-2-methylcyclopent-2-en-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Ethylidene-2-methylcyclopent-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, while the ethylidene and methyl groups influence its reactivity and binding affinity. These interactions can modulate various biochemical pathways, leading to the observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both ethylidene and methyl groups enhances its versatility in synthetic chemistry and its potential for biological activity .

Properties

CAS No.

64568-36-1

Molecular Formula

C8H10O

Molecular Weight

122.16 g/mol

IUPAC Name

4-ethylidene-2-methylcyclopent-2-en-1-one

InChI

InChI=1S/C8H10O/c1-3-7-4-6(2)8(9)5-7/h3-4H,5H2,1-2H3

InChI Key

IGQSBDXCXDMOPH-UHFFFAOYSA-N

Canonical SMILES

CC=C1CC(=O)C(=C1)C

Origin of Product

United States

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